molecular formula C11H11F2N3O B13607174 3-(2-(Difluoromethoxy)phenyl)-1-methyl-1h-pyrazol-5-amine

3-(2-(Difluoromethoxy)phenyl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13607174
M. Wt: 239.22 g/mol
InChI Key: ZODVSJQIKPFGQR-UHFFFAOYSA-N
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Description

3-(2-(Difluoromethoxy)phenyl)-1-methyl-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of the difluoromethoxy group and the phenyl ring in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Difluoromethoxy)phenyl)-1-methyl-1h-pyrazol-5-amine typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Difluoromethoxy)phenyl)-1-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to introduce different functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(2-(Difluoromethoxy)phenyl)-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(Difluoromethoxy)phenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The difluoromethoxy group and the pyrazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethoxy)phenylacetylene
  • 3-(Difluoromethoxy)phenyl isothiocyanate
  • 3-(Isobutyryloxy)methyl 4-(2-(Difluoromethoxy)phenyl)-2-methyl-5,5-dioxo-1,4-dihydrobenzothieno[3,2-b]pyridine-3-carboxylate

Uniqueness

3-(2-(Difluoromethoxy)phenyl)-1-methyl-1h-pyrazol-5-amine is unique due to its specific combination of the difluoromethoxy group and the pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

Molecular Formula

C11H11F2N3O

Molecular Weight

239.22 g/mol

IUPAC Name

5-[2-(difluoromethoxy)phenyl]-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H11F2N3O/c1-16-10(14)6-8(15-16)7-4-2-3-5-9(7)17-11(12)13/h2-6,11H,14H2,1H3

InChI Key

ZODVSJQIKPFGQR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2OC(F)F)N

Origin of Product

United States

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